

Xylenol Orange: A Versatile Photometric Reagent for Metal Analysis

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Compound of Interest

Compound Name: *Xylenol orange tetrasodium salt, IND*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

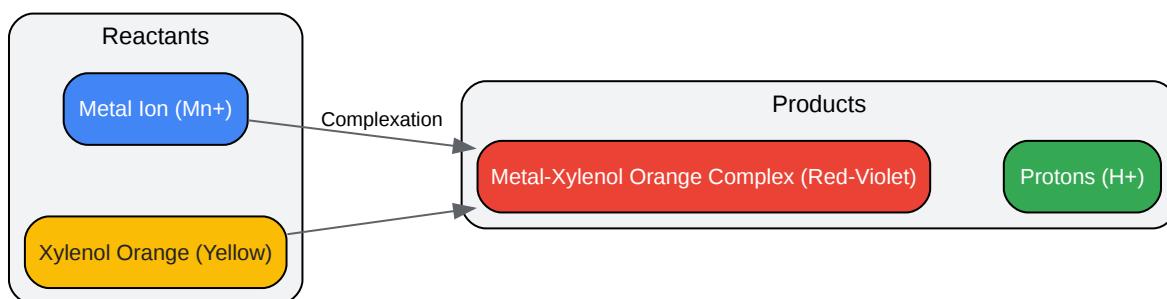
Introduction

Xylenol orange is a highly sensitive metallochromic indicator and organic reagent widely utilized in the spectrophotometric determination of a diverse range of metal ions.[1][2] Its efficacy stems from its ability to form intensely colored complexes with polyvalent metal cations, leading to a distinct and measurable change in the visible spectrum.[2][3][4] This property makes it an invaluable tool in analytical chemistry, particularly for quantifying trace amounts of metals in various matrices, including environmental samples, pharmaceuticals, and biological systems.[5][6]

The fundamental principle involves the formation of a metal-xylenol orange complex, which exhibits a significant shift in its maximum absorbance wavelength compared to the free reagent.[7] By measuring the absorbance of the colored complex at its specific λ_{max} , the concentration of the metal ion can be determined based on the Beer-Lambert Law. The color of the metal complex is typically red-violet, while the free indicator is yellow in acidic to slightly basic conditions, providing a clear visual and spectrophotometric endpoint.[3][4][8]

Principle of Complex Formation

Xylenol orange, chemically known as 3,3'-bis[N,N-di(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein, is a multidentate ligand capable of chelating metal ions through its amino and carboxylic acid groups.^{[5][9]} The formation of these stable complexes is pH-dependent, and optimal conditions vary for different metal ions. The general reaction can be depicted as the displacement of protons from the ligand by the metal ion, resulting in a colored chelate.



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Caption: General reaction scheme of a metal ion with xylenol orange.

Quantitative Data Summary

The following tables summarize the key analytical parameters for the determination of various metal ions using xylenol orange as a photometric reagent.

Metal Ion	pH	λ_{max} (nm)	Molar Extinctio n Coefficie nt (ϵ) ($L \cdot mol^{-1} \cdot c$ m^{-1})	Linear Range	Stoichio metry (Metal:XO)	Referenc e(s)
Aluminum (Al ³⁺)	3.0	550	-	0.0432 - 0.864 mg/L	1:2	[5]
Bismuth (Bi ³⁺)	-	-	-	-	-	[10]
Cobalt (Co ²⁺)	4.4	584	-	5.0x10 ⁻⁶ - 5.0x10 ⁻⁵ M	-	[11]
Copper (Cu ²⁺)	5.0	-	-	0.0 - 2.719 ppm	-	[12]
Europium (Eu ³⁺)	Acetate Buffer	573	-	50 - 400 μM	-	[7]
Iron (Fe ³⁺)	1.5	585	34,000	0.5 - 3.0 ppm	1:1	[13]
Lanthanum (La ³⁺)	6.1	~580	32,000	0 - 100 ppm	1:1	[1]
Lead (Pb ²⁺)	5.0	-	-	0.0 - 9.091 ppm	-	[12]
Nickel (Ni ²⁺)	5.0	-	-	0.0 - 2.381 ppm	-	[12]
Strontium (Sr ²⁺)	-	570	-	up to 4 ppm	-	[14]
Yttrium (Y ³⁺)	-	-	48,000	-	1:1	[1]
Zinc (Zn ²⁺)	4.4	572	-	5.0x10 ⁻⁶ - 5.0x10 ⁻⁵ M	-	[11]

Zirconium (Zr ⁴⁺)	-	-	-	-	-	[10]
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Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Herein are detailed protocols for the photometric determination of selected metal ions using xylene orange.

Protocol 1: Determination of Aluminum (Al³⁺)

This protocol is based on the reaction of aluminum ions with xylene orange in an acidic medium.[5]

1. Reagent Preparation:

- Aluminum Stock Solution: Prepare a standard stock solution of Al(III) from its commercial nitrate salt and standardize it titrimetrically with EDTA.
- Xylene Orange Solution (1.58×10^{-3} M): Dissolve an appropriate amount of xylene orange in hot water and dilute to the desired volume with double-distilled water.[5]
- Buffer Solution (pH 3.0): Prepare a 0.05 M potassium hydrogen phthalate (KHP) buffer solution and adjust the pH to 3.0.[5]

2. Calibration Curve Construction:

- Prepare a series of standard aluminum solutions with concentrations ranging from 0.0432 to 0.864 mg/L in 25 mL volumetric flasks.[5]
- To each flask, add 1.5 mL of the 1.58×10^{-3} M xylene orange solution.[5]
- Dilute to the mark with the pH 3.0 KHP buffer solution.[5]
- Heat the flasks in a water bath at 70°C for 8 minutes to ensure complete color development.[5]
- Cool the solutions to room temperature.
- Measure the absorbance of each standard at 550 nm against a reagent blank (containing all components except aluminum).[5]
- Plot a graph of absorbance versus aluminum concentration to obtain the calibration curve.

3. Sample Analysis:

- Take an aliquot of the sample solution in a 25 mL volumetric flask.
- Follow the same procedure as for the calibration curve (steps 2-5).
- Determine the concentration of aluminum in the sample from the calibration curve.

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A[label="Prepare Al³⁺ Standards & Sample"]; B[label="Add Xylenol Orange Solution"]; C [label="Add pH 3.0 Buffer"]; D [label="Heat at 70°C for 8 min"]; E [label="Cool to Room Temperature"]; F [label="Measure Absorbance at 550 nm"]; G [label="Determine Concentration"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for the photometric determination of aluminum.

Protocol 2: Determination of Iron (Fe³⁺)

This method is suitable for the determination of iron in the parts per million (ppm) range.[13]

1. Reagent Preparation:

- Iron Stock Solution: Prepare a standard iron solution by dissolving a known amount of FeSO₄·7H₂O in water, adding 1-3 mL of concentrated sulfuric acid to prevent hydrolysis, and diluting to a known volume.[13]
- Xylenol Orange Solution (0.05% w/v): Dissolve 0.125 g of xylenol orange in water with the addition of 0.25 mL of concentrated hydrochloric acid and dilute to 250 mL.[13]
- Buffer Solution (pH 1.5): Prepare an acetic acid/sodium acetate buffer and adjust the pH to 1.5.[13]
- Hydrogen Peroxide (1:1): Prepare a 1:1 solution of 30% hydrogen peroxide and water.

2. Calibration Curve Construction:

- Prepare a series of standard iron solutions with concentrations ranging from 0.5 to 3.0 ppm in 50 mL measuring flasks.[13]
- To each flask, add 1 mL of the 1:1 hydrogen peroxide solution, 5 mL of the pH 1.5 buffer solution, and 3 mL of the 0.05% xylenol orange solution.[13]
- Warm the mixture to 40-45°C.[13]

- Cool the solution and dilute to the 50 mL mark with water.[13]
- Measure the absorbance at 585 nm against a reagent blank.[13]
- Plot absorbance versus iron concentration to create the calibration curve.

3. Sample Analysis:

- Take a neutral sample solution and treat it in the same manner as the standards (steps 2-5).
- Calculate the iron concentration in the sample using the calibration curve.

Protocol 3: Determination of Lanthanum (La³⁺) and other Rare Earths

This protocol is applicable for the determination of lanthanum and other rare earth elements.[1]

1. Reagent Preparation:

- Rare Earth Stock Solution: Prepare a stock solution of the rare earth element from a suitable salt.
- Xylenol Orange Solution (~10⁻³ M): Dissolve an appropriate amount of xylenol orange in distilled water. This solution is reported to be stable for several months.[1]
- Acetate Buffer Solution (pH 6.1 ± 0.1): Prepare an acetate buffer with a final acetate ion concentration of 0.17 M and adjust the pH.[1]
- Ascorbic Acid Solution (0.5%): Prepare a fresh solution of ascorbic acid. This is added to prevent the oxidation of Ce(III) to Ce(IV) when determining cerium.[1]

2. Calibration Curve Construction:

- Pipette varying amounts of the rare earth standard solution (covering the range of 0-100 ppm) into 25 mL volumetric flasks.[1]
- If determining cerium, add 1 mL of the 0.5% ascorbic acid solution.[1]
- Add 3-4 mL of the xylenol orange solution and 15 mL of the acetate buffer solution to each flask.[1]
- Dilute to the mark with water and mix well.
- Measure the absorbance of the solutions at approximately 580 nm against a reagent blank. [1]
- Construct a calibration curve by plotting absorbance against the concentration of the rare earth element.

3. Sample Analysis:

- Treat the sample solution following the same procedure as the standards.
- Determine the concentration of the rare earth element from the calibration curve.

Interferences

It is important to note that xylanol orange is not a specific reagent, and other metal ions present in the sample can interfere with the determination.^[5] The selectivity of the method can be improved by controlling the pH of the solution, as many interfering cations do not form complexes with xylanol orange under specific acidic conditions.^[5] Masking agents can also be employed to eliminate the interference from certain ions. For instance, in the determination of lanthanum, chloride, nitrate, sulfate, and thiosulfate do not interfere.^[1] However, metals that form stable complexes with xylanol orange under the chosen conditions will lead to positive errors. It is therefore crucial to have knowledge of the sample matrix and to take appropriate measures to mitigate potential interferences.

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